molecular formula C17H19ClN2O3 B1385133 N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide CAS No. 1020054-56-1

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide

Cat. No.: B1385133
CAS No.: 1020054-56-1
M. Wt: 334.8 g/mol
InChI Key: DPTPSBZZXUPEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a chloro group, and an ethoxyethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-chlorobenzoyl chloride and 4-(2-ethoxyethoxy)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 3-amino-4-chlorobenzoyl chloride is reacted with 4-(2-ethoxyethoxy)aniline under reflux conditions to form the desired benzamide compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

    Binding Affinity: High binding affinity to target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxyethoxy group.

    N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of an ethoxyethoxy group.

    N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)11-13/h3-8,11H,2,9-10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTPSBZZXUPEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.